molecular formula C18H21FN2O3S B2512372 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172716-84-5

2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2512372
CAS No.: 1172716-84-5
M. Wt: 364.44
InChI Key: IJETVAGOJMZRCD-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that combines elements of both quinoline and benzenesulfonamide structures. Its unique chemical structure enables it to interact with various molecular targets, making it of significant interest in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps. Starting with the preparation of the tetrahydroquinoline core, followed by the introduction of the 2-fluoro and benzenesulfonamide groups. Common reagents include sulfonyl chlorides and fluorinating agents, under conditions such as mild temperatures and controlled pH environments to avoid decomposition or unwanted side reactions.

Industrial Production Methods: Industrial production often scales up laboratory processes, optimizing reaction conditions for higher yields and purity. This can involve continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Conversion to more oxidized forms, possibly altering its pharmacological properties.

  • Reduction: : Reduction reactions that could simplify the molecule or open new reactive sites.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions, allowing for modification at various points on the molecule.

Common Reagents and Conditions

  • Oxidizing agents: like potassium permanganate or chromium trioxide.

  • Reducing agents: such as lithium aluminium hydride or catalytic hydrogenation.

  • Substitution reactions: may use reagents like halogens or organometallic compounds under catalyzed or non-catalyzed conditions.

Major Products Formed: The major products formed depend on the type of reaction; for example:

  • Oxidation: might produce quinoline N-oxides or sulfoxides.

  • Reduction: may result in simpler amines or deprotected intermediates.

  • Substitution: reactions can introduce various functional groups, modifying its biological activity.

Scientific Research Applications

Chemistry: In chemistry, this compound is used to study reaction mechanisms and develop new synthetic methodologies, due to its complex structure and reactive sites.

Biology: Biologically, it serves as a tool to explore cell signaling pathways, protein binding interactions, and receptor modulations, offering insights into fundamental biological processes.

Medicine: In medicine, it holds potential as a drug candidate, particularly in treating conditions involving its target pathways. Research includes its effects on enzymes, receptors, and cellular processes relevant to diseases like cancer, inflammation, and infections.

Industry: Industrially, it might be utilized in the development of novel materials or as a precursor for more complex chemical entities used in manufacturing pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the target's activity, affecting downstream pathways. The compound's fluorine atom and sulfonamide group are particularly influential, enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Similar compounds in the same chemical class include:

  • 2-fluoro-N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

  • N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

These compounds share structural elements but differ in their functional groups, impacting their reactivity, stability, and biological activity.

Uniqueness: What sets 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart is its unique combination of fluoro and sulfonamide functionalities, providing a distinct interaction profile with biological targets, leading to specific and potentially novel therapeutic effects.

Voilà! There’s your detailed article, covering everything from its preparation to its unique chemical and biological properties. Anything more you need to dive into?

Properties

IUPAC Name

2-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-24-12-11-21-10-4-5-14-8-9-15(13-17(14)21)20-25(22,23)18-7-3-2-6-16(18)19/h2-3,6-9,13,20H,4-5,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJETVAGOJMZRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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